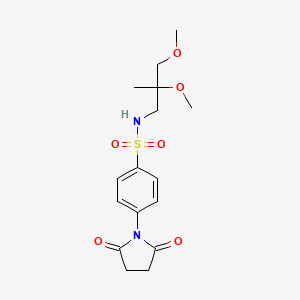

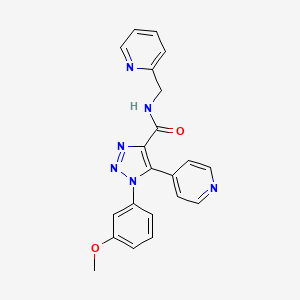

![molecular formula C12H21NO6 B2530594 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid CAS No. 2094626-33-0](/img/structure/B2530594.png)

4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful consideration of protecting groups and stereochemistry. For example, the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, was achieved through a three-step process starting from L-cystine with an overall yield of 54% . Similarly, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was reported using a modified Pictet-Spengler reaction, yielding the product with high enantiomeric excess and minimal racemization . These methods could potentially be adapted for the synthesis of "4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid".

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was elucidated using this method, revealing aromatic stacking interactions and hydrogen bonding that stabilize the structure . Similarly, the structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate was determined, showing the dihedral angles between different rings in the molecule . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound", but they do discuss reactions pertinent to similar structures. For example, the condensation and cyclodehydration reactions were used in the synthesis of chromene derivatives . These types of reactions could be relevant when considering the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide insights. For instance, the solubility, crystallinity, and stability under various conditions are important characteristics that can be inferred from related studies. The tert-butyl group is known for its ability to protect functional groups during synthesis and can be removed under acidic conditions, which is a significant aspect of the chemical behavior of such compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

The chemical compound 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid plays a pivotal role in the synthesis of various derivatives for potential applications in scientific research. For instance, its transformation into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine showcases a method for creating morpholine derivatives, which can then be further modified to produce compounds with different substituents, such as methoxymethyl or cyanomethyl groups. These processes are crucial for the development of novel compounds with specific properties for scientific exploration (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Material Science and Polymer Synthesis

The compound also finds applications in material science and the synthesis of polymers. Research into ortho-linked polyamides utilizing derivatives of 4-tert-butylcatechol, which is structurally related to this compound, has led to the development of new polyamides with enhanced solubility and thermal stability. These materials exhibit potential for use in creating transparent, flexible films, indicating the broader applicability of related compounds in developing new materials with desirable physical properties (Hsiao, Yang, & Chen, 2000).

Biodegradable Materials

Furthermore, the synthesis of biodegradable polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives highlights the importance of morpholine-based compounds in creating environmentally friendly materials. These materials are synthesized through ring-opening copolymerization, yielding copolymers with functionalities that can be further modified, paving the way for the development of biodegradable polymers with specific properties for medical and environmental applications (Veld, Dijkstra, & Feijen, 1992).

Pharmaceutical Research

In pharmaceutical research, the synthesis of complex molecules like (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate showcases the compound's utility in creating intermediates for drug development. These intermediates are crucial for exploring new therapeutic agents and understanding their interactions within biological systems, demonstrating the compound's role in advancing pharmaceutical sciences (Wang, Xia, Liu, & Shen, 2011).

Safety and Hazards

Wirkmechanismus

The compound also contains a tert-butoxycarbonyl (t-Boc) group . This group is commonly used in organic synthesis as a protecting group for amines. It prevents the amine group from reacting undesirably during a chemical reaction, and can be removed afterwards to reveal the amine .

The methoxymethyl and carboxylic acid groups could also play roles in the compound’s biological activity. Methoxymethyl groups can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. Carboxylic acid groups can form hydrogen bonds with biological targets, and can also ionize under physiological conditions, which can affect the compound’s distribution in the body .

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-5-6-18-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMTTWDRJDANLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)(COC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2094626-33-0 |

Source

|

| Record name | 4-[(tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

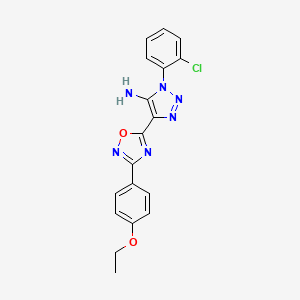

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

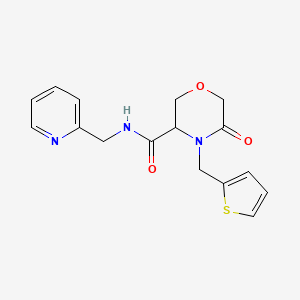

![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2530514.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)

![11-(4-(4-fluorobenzyl)piperazin-1-yl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2530521.png)

![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)

![[3-Butyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]methyl 4-formylbenzoate](/img/structure/B2530529.png)

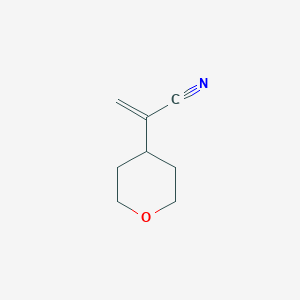

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2530531.png)